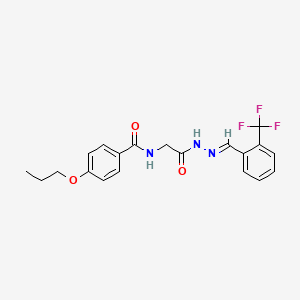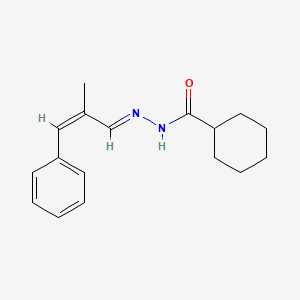![molecular formula C24H19FN4O B12011557 N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the following properties:
Linear Formula: CHFN
CAS Number: 1351485-95-4
Molecular Weight: 297.379 g/mol
This compound belongs to the class of hydrazides and is characterized by its unique structure, which combines a biphenyl moiety with a pyrazole ring. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Métodos De Preparación
Industrial Production: Unfortunately, information regarding large-scale industrial production methods remains scarce. early discovery researchers have access to this compound as part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
Reactivity: N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions could modify functional groups.
Reduction: Reduction processes may alter the compound’s properties.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common Reagents: Specific reagents used in these reactions are not well-documented. Researchers would likely explore various catalysts, solvents, and reactants to achieve the desired transformations.
Major Products: The major products resulting from these reactions would depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigating its pharmacological properties.
Industry: Although industrial applications are limited, further research may uncover new uses.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an area of active investigation. Researchers would explore its interactions with molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While detailed comparisons are lacking, N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide stands out due to its unique structure. Similar compounds may include other hydrazides or pyrazole derivatives.
Remember that this information is based on available data, and further research may provide additional insights into this intriguing compound
Propiedades
Fórmula molecular |
C24H19FN4O |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19FN4O/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)26-29-24(30)23-15-22(27-28-23)20-11-13-21(25)14-12-20/h2-15H,1H3,(H,27,28)(H,29,30)/b26-16+ |
Clave InChI |
CBAQNVJWLKAEPC-WGOQTCKBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)


![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
